Humulene
Overview
Description
Humulene, also known as alpha-humulene or alpha-caryophyllene, is a naturally occurring monocyclic sesquiterpene with the molecular formula C15H24. It is characterized by an 11-membered ring structure and consists of three isoprene units containing three nonconjugated carbon-carbon double bonds. This compound is predominantly found in the essential oils of various plants, including hops (Humulus lupulus), clove, basil, and cannabis. It is renowned for its distinct earthy, woody aroma and contributes significantly to the fragrance profiles of these plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Humulene is one of many sesquiterpenoids derived from farnesyl diphosphate. The formation of this compound from farnesyl diphosphate is catalyzed by sesquiterpene synthase enzymes.
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, particularly hops. Two common methods for extracting essential oils containing this compound are supercritical fluid extraction and steam distillation. These methods yield essential oils with a composition similar to that found in the natural plant .
Chemical Reactions Analysis
Types of Reactions: Humulene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is ozonolysis, where this compound reacts with ozone to form ozonides. These ozonides can further undergo ring-opening reactions to produce sesquiterpene Criegee intermediates .
Common Reagents and Conditions:
Oxidation: Ozone is commonly used as an oxidizing agent in the ozonolysis of this compound.
Reduction: Hydrogenation can be performed using hydrogen gas in the presence of a metal catalyst such as palladium.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products:
Ozonolysis: Produces ozonides and Criegee intermediates.
Hydrogenation: Results in the formation of fully saturated hydrocarbons.
Halogenation: Leads to the formation of halogenated derivatives of this compound.
Scientific Research Applications
Humulene has garnered significant interest in scientific research due to its diverse applications in various fields:
Chemistry:
- Used as a precursor for the synthesis of other bioactive compounds.
- Studied for its unique chemical properties and reactivity.
Biology:
- Exhibits anti-inflammatory, antibacterial, and antitumor activities.
- Investigated for its potential role in modulating the immune system .
Medicine:
- Potential therapeutic applications in treating chronic inflammatory conditions and infections.
- Studied for its cytotoxic effects against various cancer cell lines .
Industry:
- Utilized in the flavor and fragrance industry due to its distinct aroma.
- Employed in the brewing industry to impart the characteristic “hoppy” aroma to beers .
Mechanism of Action
Humulene exerts its effects by interacting with various molecular targets and pathways:
Endocannabinoid System: this compound binds with the body’s CB2 receptors, which are part of the endocannabinoid system.
Anti-inflammatory Pathways: this compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Antitumor Mechanisms: Induces apoptosis and cellular cytotoxicity in cancer cells through mitochondrial dysfunction and oxidative stress.
Comparison with Similar Compounds
Humulene is often compared with other sesquiterpenes, particularly its isomers:
Beta-caryophyllene: Structurally similar to this compound but differs in its open-ring structure.
Isocaryophyllene: Another isomer of this compound with similar chemical properties and applications.
Uniqueness: this compound’s distinct 11-membered ring structure and its ability to undergo various chemical reactions make it unique among sesquiterpenes. Its diverse applications in multiple fields further highlight its significance.
Conclusion
This compound is a versatile and biologically active compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity, coupled with its therapeutic potential, make it a compound of significant interest in scientific research and industrial applications.
Properties
IUPAC Name |
(1E,4E,8E)-2,6,6,9-tetramethylcycloundeca-1,4,8-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h6-7,10-11H,5,8-9,12H2,1-4H3/b11-6+,13-7+,14-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMPSKZZVDUYOS-HRGUGZIWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C=CCC(=CCC1)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CC(/C=C/C/C(=C/CC1)/C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858793 | |
Record name | Humulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | alpha-Humulene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036467 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
99.00 to 100.00 °C. @ 3.00 mm Hg | |
Record name | alpha-Humulene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036467 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6753-98-6 | |
Record name | Humulene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6753-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Humulene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006753986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,8-Cycloundecatriene, 2,6,6,9-tetramethyl-, (1E,4E,8E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Humulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Humulene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.106 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HUMULENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54W56MD2WD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | alpha-Humulene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036467 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | alpha-Humulene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036467 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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